1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXSYECJVTWVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl and o-tolyl groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Oxidation to form the 5,5-dioxide: This step often involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and substituent effects:
Key Observations:
Substituent Effects on Polarity and Solubility: Electron-withdrawing groups (e.g., -F, -CF₃) increase dipole moments but reduce solubility in nonpolar media .
Molecular Weight and Physical Properties :
- Brominated derivatives (e.g., 425.27 g/mol) exhibit higher molecular weights, which may correlate with improved thermal stability .
- Predicted densities (1.32–1.56 g/cm³) suggest compact packing in crystalline states, influenced by substituent size and symmetry .
Acidity and Reactivity: Thione analogs (e.g., C₁₈H₁₅F₃N₂O₂S₂) display notable acidity (pKa ≈ -1.13), contrasting with the neutral imidazolone core in the target compound .
Biological Implications :
- Fluorine and trifluoromethyl groups are associated with enhanced metabolic stability and bioavailability in pharmaceutical contexts .
Biological Activity
1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound featuring a thieno-imidazole core structure. This compound has drawn significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of antiviral and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 324.37 g/mol. Its structural features contribute to its unique chemical properties and reactivity, making it a candidate for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Compounds within this class typically inhibit enzymes involved in metabolic pathways, which can disrupt viral replication or fungal metabolism. The mechanism often involves competitive binding at the active site of the target enzyme, leading to inhibited biological processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Studies have shown that imidazole derivatives can inhibit viral enzymes such as NS5B RNA polymerase, which is crucial for the replication of viruses like Hepatitis C. In vitro studies demonstrated that certain derivatives exhibited IC values below 35 μM against these targets .
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections. For instance, derivatives with similar structures have been reported to possess significant antibacterial effects comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antiviral Efficacy : A study highlighted the efficacy of thienotriazole derivatives against HCV NS5B with IC values ranging from 31.9 μM to 32.2 μM . These findings suggest that modifications in the molecular structure can enhance antiviral potency.
- Antimicrobial Screening : Research involving various thieno-imidazole derivatives indicated their effectiveness against multiple bacterial strains. For example, one compound demonstrated an EC value of 30.57 μM against Tobacco Mosaic Virus (TMV), indicating strong antiviral properties .
Table: Comparative Biological Activity
| Compound Name | Target | IC Value (μM) | Activity Type |
|---|---|---|---|
| Thienotriazole Derivative A | HCV NS5B | 31.9 | Antiviral |
| Thienotriazole Derivative B | HCV NS5B | 32.2 | Antiviral |
| Compound C | TMV | 30.57 | Antiviral |
| Compound D | Bacterial Strain X | <10 | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
